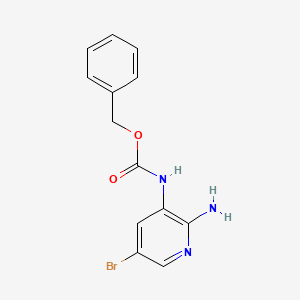

5-Bromo-N3-Boc-pyridine-2,3-diamine

Description

Structure

3D Structure

Properties

Molecular Formula |

C13H12BrN3O2 |

|---|---|

Molecular Weight |

322.16 g/mol |

IUPAC Name |

benzyl N-(2-amino-5-bromopyridin-3-yl)carbamate |

InChI |

InChI=1S/C13H12BrN3O2/c14-10-6-11(12(15)16-7-10)17-13(18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H2,15,16)(H,17,18) |

InChI Key |

PVSOFKVYGYCUNS-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC2=C(N=CC(=C2)Br)N |

Origin of Product |

United States |

Synthetic Methodologies for 5 Bromo N3 Boc Pyridine 2,3 Diamine

Optimization and Efficiency in Compound Synthesis

Yield Enhancement and Purity Control Strategies

Optimizing the yield and ensuring the high purity of 5-Bromo-N3-Boc-pyridine-2,3-diamine are crucial for its use in subsequent synthetic steps. Several strategies can be employed to achieve this:

Control of Stoichiometry: Precise control over the stoichiometry of the reagents is critical. Using a slight excess of the diamine relative to the Boc anhydride (B1165640) can help to minimize the formation of the di-Boc protected byproduct.

Reaction Conditions: The choice of solvent and temperature can significantly impact the reaction's selectivity and rate. Aprotic solvents like tetrahydrofuran (B95107) (THF) or dichloromethane (B109758) (DCM) can also be used. google.com The reaction is often carried out at room temperature to maintain selectivity. google.com

Purification Techniques: Purification of the final product is typically achieved through column chromatography on silica (B1680970) gel. nih.gov The polarity of the eluent system is carefully chosen to effectively separate the desired mono-Boc protected product from unreacted starting material, the di-Boc protected byproduct, and any other impurities. Another effective purification method for aminopyridine derivatives is cation-exchange chromatography, which can efficiently remove unreacted starting material. nih.gov

A Chinese patent describes a method for the Boc protection of aminopyridines with high yield and selectivity by using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) and 1-hydroxybenzotriazole (B26582) (HOBT) in the presence of a base, which could be applicable to the synthesis of the target compound. google.comgoogle.com This method claims to solve technical problems such as difficulty in the synthesis reaction, poor selectivity, and low yield. google.com

| Strategy | Description | Potential Impact |

| Acid-mediated Selective Protection | Protonation of the more basic 2-amino group to direct Boc protection to the 3-amino group. | High regioselectivity, minimizing isomeric byproducts. |

| Optimized Stoichiometry | Using a slight excess of the diamine starting material. | Reduces the formation of the di-Boc protected compound. |

| Column Chromatography | Purification using a silica gel column with an appropriate eluent system. | High purity of the final product. |

| Cation-Exchange Chromatography | Alternative purification method to remove basic impurities. | Effective removal of unreacted diamine. |

Atom Economy and Green Chemistry Principles in Synthesis Design

The principles of green chemistry aim to design chemical processes that are more environmentally friendly. The synthesis of this compound can be evaluated using several green chemistry metrics.

Atom Economy , a concept developed by Barry Trost, measures the efficiency of a reaction by calculating the proportion of reactant atoms that are incorporated into the desired product. For the Boc protection step, the atom economy can be calculated as follows:

Reaction: C₅H₆BrN₃ + C₁₀H₁₈O₅ (Boc₂O) → C₁₀H₁₄BrN₃O₂ + C₄H₉OH + CO₂

Molecular Weight of 5-bromo-2,3-diaminopyridine (C₅H₆BrN₃): 188.03 g/mol nih.gov

Molecular Weight of Di-tert-butyl dicarbonate (B1257347) (C₁₀H₁₈O₅): 218.25 g/mol

Molecular Weight of this compound (C₁₀H₁₄BrN₃O₂): 288.14 g/mol

Atom Economy = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 Atom Economy = (288.14 / (188.03 + 218.25)) x 100 = (288.14 / 406.28) x 100 ≈ 70.9%

Other green chemistry considerations include:

E-Factor (Environmental Factor): This metric considers the total weight of waste produced per kilogram of product. Minimizing the use of solvents, reagents, and purification materials will lower the E-factor.

Solvent Selection: The use of greener solvents, such as ethanol (B145695) or water, is preferable to more hazardous solvents like dichloromethane.

Catalysis: Employing catalytic methods, where a small amount of a substance can facilitate the reaction, is a key principle of green chemistry. While the acid in the selective protection step can be considered a reagent, exploring catalytic methods could improve the greenness of the process.

Considerations for Scalable Synthesis and Process Development

The transition from laboratory-scale synthesis to industrial-scale production presents a unique set of challenges and considerations for a molecule like this compound, which is likely a key intermediate in the pharmaceutical industry. nih.gov

Challenges in Industrial-Scale Production

Scaling up the synthesis of this compound requires careful consideration of several factors:

Cost of Goods: The cost of starting materials, reagents, and solvents becomes a significant factor at an industrial scale. The price of 5-bromo-2,3-diaminopyridine and Boc anhydride will directly impact the economic viability of the process.

Process Safety: The handling of large quantities of chemicals requires a thorough safety assessment. While the reagents for this specific synthesis are not exceptionally hazardous, the potential for exothermic reactions and the safe handling of solvents are always a concern.

Waste Management: The disposal of large volumes of solvent and aqueous waste from extractions and purification steps needs to be managed in an environmentally responsible and cost-effective manner.

Product Isolation and Purity: Achieving consistent, high purity on a large scale can be challenging. Crystallization is often the preferred method for purification at an industrial scale as it is more economical than chromatography. Developing a robust crystallization procedure would be a key aspect of process development.

Continuous Flow Chemistry Applications in Synthesis

Continuous flow chemistry has emerged as a powerful tool for process intensification in the pharmaceutical industry, offering several advantages over traditional batch processing. pharmasalmanac.com The synthesis of this compound is a candidate for adaptation to a continuous flow process.

In a flow chemistry setup, reagents are continuously pumped through a reactor, allowing for precise control over reaction parameters such as temperature, pressure, and reaction time. nih.gov For the synthesis of the target compound, a flow process could be designed as follows:

A stream of 5-bromo-2,3-diaminopyridine in a suitable solvent is mixed with a stream of an acid solution at a T-junction.

This combined stream then enters a second mixing zone where it is combined with a stream of Boc anhydride solution.

The reaction mixture flows through a heated or cooled coil reactor for a specific residence time to ensure complete reaction.

The output from the reactor can be directly fed into a continuous work-up and purification system, such as a liquid-liquid extractor followed by a continuous crystallizer.

Advantages of a Continuous Flow Approach:

Enhanced Safety: The small reactor volumes minimize the amount of hazardous material present at any given time, reducing the risk of thermal runaways. pharmasalmanac.com

Improved Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for efficient heat exchange and mixing, leading to better reaction control and potentially higher yields and selectivity. nih.gov

Reproducibility and Scalability: Flow processes are often more reproducible than batch processes. Scaling up production is achieved by running the system for a longer duration rather than using larger reactors.

Process Intensification: Flow chemistry can significantly reduce reaction times and plant footprint, leading to a more efficient and economical manufacturing process. cetjournal.it

The development of a continuous flow synthesis for this compound would represent a significant advancement in the efficient and sustainable production of this important pharmaceutical intermediate.

Reactivity and Reaction Mechanisms Involving 5 Bromo N3 Boc Pyridine 2,3 Diamine

Reactivity Profile of the Bromine Substituent

The bromine atom at the C5 position of the pyridine (B92270) ring is a key handle for introducing molecular complexity. Its reactivity is influenced by the electron-deficient nature of the pyridine ring and the electronic effects of the two amino groups. The C-Br bond is susceptible to a variety of transformations, most notably transition metal-catalyzed cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

The bromine atom on the electron-poor pyridine ring is an excellent substrate for palladium-catalyzed cross-coupling reactions. These reactions provide powerful methods for forming new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: This reaction is a widely used method for forming C-C bonds by coupling the aryl bromide with an organoboron species, typically a boronic acid or ester. wikipedia.org The reaction proceeds in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.org For substrates like 5-Bromo-N3-Boc-pyridine-2,3-diamine, the Suzuki reaction allows for the introduction of various aryl or heteroaryl substituents at the C5 position. The reaction is known for its tolerance of a wide range of functional groups, making it suitable for complex molecule synthesis. mdpi.com While many standard protocols for Suzuki-Miyaura couplings fail with substrates bearing unprotected N-H groups, specific conditions using specialized catalysts and bases like K₃PO₄ can facilitate the reaction on N-H containing heterocycles. nih.gov

Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromopyridines

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Arylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | 1,4-Dioxane/H₂O | 85-95 | Moderate to Good | mdpi.com |

| Phenylboronic acid | Pd(OAc)₂ / PCy₃ | K₂CO₃ | Toluene | Room Temp | High | organic-chemistry.org |

| Heteroarylboronic acid | XPhos Precatalyst | K₃PO₄ | Dioxane/H₂O | 100 | Good to Excellent | nih.gov |

Heck Reaction: The Heck reaction couples the aryl bromide with an alkene to form a substituted alkene, typically with trans selectivity. organic-chemistry.org This palladium-catalyzed process involves the oxidative addition of the aryl bromide to a Pd(0) species, followed by alkene insertion and β-hydride elimination. organic-chemistry.org The reaction provides a route to vinyl-substituted pyridines, which are valuable intermediates for further transformations.

Sonogashira Coupling: This coupling reaction involves the reaction of the aryl bromide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.org It is a highly reliable method for forming C(sp²)-C(sp) bonds, leading to the synthesis of arylalkynes. wikipedia.org The reaction is typically carried out under mild, basic conditions, often using an amine as both the base and solvent. libretexts.org This transformation on this compound would yield 5-alkynyl-N3-Boc-pyridine-2,3-diamine derivatives, which are precursors to various complex heterocyclic structures.

Table 2: Representative Conditions for Sonogashira Coupling of Aryl Bromides

| Coupling Partner | Catalyst System | Base | Solvent | Temperature (°C) | Reference |

| Terminal Alkyne | Pd(PPh₃)₄ / CuI | Et₂NH or Et₃N | Amine or DMF | Room Temp | wikipedia.orglibretexts.org |

| Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | n-BuNH₂ | THF | 65 | wikipedia.org |

| Terminal Alkyne | iPEPPSI-type Pd-NHC | Cs₂CO₃ | Dioxane | 100 | wikipedia.org |

Buchwald-Hartwig Amination: This reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org It is a powerful tool for synthesizing N-aryl compounds. While the target molecule already contains amino groups, the Buchwald-Hartwig reaction could be employed if the N2 and N3 amines were first transformed into a different functional group (e.g., a fused ring system), followed by C-N coupling at the C5 position. The choice of palladium precatalyst, phosphine (B1218219) ligand, and base is crucial for achieving high efficiency. acs.org

Nucleophilic Aromatic Substitution Reactions at C5

Aromatic rings that are electron-deficient, such as pyridine, are susceptible to nucleophilic aromatic substitution (SₙAr). wikipedia.org In this mechanism, a nucleophile attacks the aromatic ring, forming a resonance-stabilized intermediate (a Meisenheimer complex), followed by the displacement of a leaving group. wikipedia.orgnih.gov The presence of the ring nitrogen atom activates the ortho and para positions to nucleophilic attack. wikipedia.org

For this compound, the bromine at C5 is para to the ring nitrogen, a position that is activated towards SₙAr. However, the two amino groups are electron-donating by resonance, which can counteract this activation to some extent compared to rings bearing strongly electron-withdrawing groups like nitro functions. wikipedia.orgacs.org Despite this, under forcing conditions (high temperature, strong nucleophile), direct displacement of the bromide by nucleophiles such as alkoxides, thiolates, or amines may be possible.

Reductive Elimination and Debromination Studies

The bromine atom can be selectively removed through reductive debromination. A common and effective method is catalytic hydrogenation. This process typically involves treating the substrate with hydrogen gas in the presence of a palladium catalyst, such as palladium on carbon (Pd/C) or palladized strontium carbonate. organic-chemistry.orgorgsyn.org This reaction is often performed under neutral or basic conditions. organic-chemistry.orgorgsyn.org For the closely related compound 2,3-diamino-5-bromopyridine, catalytic hydrogenation in the presence of 5% palladized strontium carbonate has been shown to effectively remove the bromine atom to yield 2,3-diaminopyridine (B105623). orgsyn.org This method is generally chemoselective and tolerates many other functional groups, although care must be taken as other groups like nitro or C=C double bonds can also be reduced. organic-chemistry.org

Reactivity of the Amine Functionalities

The presence of two distinct amine groups—one unprotected (N2) and one protected (N3)—allows for sequential and site-selective functionalization.

Selective Functionalization of the Unprotected Amine (N2)

The N2 amine is a primary aromatic amine and is the more nucleophilic and sterically accessible of the two nitrogen centers. The tert-butoxycarbonyl (Boc) group on the N3 amine is sterically bulky and electronically deactivating, effectively "protecting" it from many electrophilic reagents. This allows for selective reactions to occur at the N2 position. Standard transformations for primary amines can be applied, including:

Acylation: Reaction with acyl chlorides or anhydrides to form amides.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups, although this can sometimes lead to over-alkylation.

Condensation: Reaction with aldehydes or ketones to form imines, which can be subsequently reduced to secondary amines.

Cyclization: The N2 amine can act as a nucleophile in intramolecular reactions to form fused heterocyclic systems. For instance, after deprotection of N3, the resulting diamine can react with various reagents to form an imidazo[4,5-b]pyridine ring. sigmaaldrich.com

Deprotection of the N3-Boc Group and Subsequent Transformations

The Boc protecting group is a cornerstone of modern organic synthesis due to its stability under a wide range of conditions and its facile removal. semanticscholar.org

Deprotection Methods:

Acidic Hydrolysis: The most common method for Boc deprotection involves treatment with strong acids. nih.gov Trifluoroacetic acid (TFA), often used neat or in a solvent like dichloromethane (B109758) (CH₂Cl₂), is highly effective. masterorganicchemistry.com Hydrochloric acid (HCl) in solvents such as ethyl acetate, dioxane, or methanol (B129727) is also widely employed. nih.gov

Thermal Deprotection: The N-Boc group can also be removed under thermal conditions, sometimes in the absence of any acid catalyst. nih.govresearchgate.net This can be achieved by heating a solution of the substrate in a suitable solvent, with temperatures often exceeding 100°C. semanticscholar.orgresearchgate.net

Subsequent Transformations: Once the Boc group is removed, the resulting 5-bromo-pyridine-2,3-diamine becomes available for further reactions. The 1,2-diamine arrangement is a particularly useful synthon for the construction of fused heterocycles. For example, reaction with aldehydes, carboxylic acids (or their derivatives), or phosgene (B1210022) analogues can lead to the formation of a five-membered imidazole (B134444) ring fused to the pyridine core, yielding the imidazo[4,5-b]pyridine scaffold. sigmaaldrich.com This heterocyclic system is a common motif in biologically active molecules.

Intramolecular Cyclization Reactions Involving Both Amine Groups

The primary reactivity pathway for this compound involves the intramolecular cyclization between the 2-amino and 3-amino groups to form a five-membered imidazole ring fused to the pyridine core. This reaction is a cornerstone for synthesizing the imidazo[4,5-b]pyridine scaffold, which is of significant interest in medicinal chemistry due to its structural similarity to purines. nih.govnih.gov

The general process involves the reaction of the diamine with a one-carbon electrophile, such as an aldehyde or its equivalent. The Boc group on the N3-amine plays a crucial role; it must be removed to allow the N3-nitrogen to participate in the cyclization. However, its initial presence allows for selective reactions at the more nucleophilic 2-amino position if desired.

A common synthetic route involves the condensation of a 2,3-diaminopyridine with an aldehyde. mdpi.com For this compound, this would typically require an initial deprotection step to free the N3-amine. Following deprotection to yield 5-bromopyridine-2,3-diamine, condensation with an aldehyde (e.g., benzaldehyde) leads to the formation of a Schiff base at the more reactive 2-amino position. Subsequent intramolecular cyclization via nucleophilic attack by the 3-amino group onto the imine carbon, followed by oxidation (often by air), yields the final aromatic 6-bromo-substituted imidazo[4,5-b]pyridine. nih.govmdpi.com

The reaction conditions for this cyclization can vary. Some methods employ reagents like sodium metabisulfite (B1197395) (Na₂S₂O₅) in DMSO, which facilitates the condensation and subsequent cyclization. mdpi.com Other approaches utilize thermal conditions in water or employ chlorotrimethylsilane (B32843) in DMF as a promoter. nih.gov The choice of reagent and conditions can influence the reaction yield and purity of the resulting imidazo[4,5-b]pyridine derivative.

Table 1: Examples of Intramolecular Cyclization Reactions

| Reactant(s) | Reaction Conditions | Product | Reference |

|---|---|---|---|

| 5-Bromopyridine-2,3-diamine, Benzaldehyde (B42025) | DMSO, Na₂S₂O₅ | 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | mdpi.com |

| 2,3-Diaminopyridine, Substituted Aryl Aldehydes | Water, Thermal | 2-Substituted-1H-imidazo[4,5-b]pyridines | nih.gov |

| 2,3-Diaminopyridine, (Hetero)aromatic Aldehydes | Chlorotrimethylsilane, DMF, Air Oxidation | 3H-imidazo[4,5-b]pyridines | nih.gov |

Mechanistic Investigations of Key Transformations

While specific, in-depth mechanistic studies focused exclusively on this compound are not widely published, the mechanism of the key transformation—imidazo[4,5-b]pyridine formation—can be understood from studies of analogous 2,3-diaminopyridines.

Kinetic Studies and Reaction Pathway Elucidation

Kinetic studies on the cyclization of diaminopyridines are not extensively detailed in the available literature. However, the general reaction pathway is well-accepted. The process is a tandem reaction sequence:

Iminium Formation: The reaction initiates with the nucleophilic attack of the 2-amino group on the carbonyl carbon of an aldehyde. This is typically the faster, initial step, leading to a carbinolamine intermediate which then dehydrates to form a Schiff base (imine).

Intramolecular Cyclization: The 3-amino group then acts as an intramolecular nucleophile, attacking the electrophilic imine carbon. This is the key ring-closing step that forms the five-membered imidazole ring. This step's rate is dependent on the nucleophilicity of the 3-amino group and the electrophilicity of the imine.

Aromatization: The resulting dihydro-imidazo[4,5-b]pyridine intermediate subsequently undergoes oxidation to achieve the stable, aromatic imidazo[4,5-b]pyridine system. This final step is often accomplished by an external oxidizing agent or simply by atmospheric oxygen and is generally considered to be rapid and irreversible, driving the reaction equilibrium towards the product. nih.gov

Identification and Characterization of Reaction Intermediates

The identification of intermediates in the cyclization of diaminopyridines supports the proposed mechanism. The key intermediates are the initial carbinolamine, the subsequent Schiff base, and the cyclized, non-aromatic dihydro-imidazo[4,5-b]pyridine.

In related syntheses of imidazo[1,2-a]pyridines, which share mechanistic similarities, intermediates such as the enamine have been successfully isolated and characterized, lending support to a stepwise pathway rather than a concerted one. acs.org For the synthesis of imidazo[4,5-b]pyridines, the transient nature of the intermediates makes their isolation challenging. However, their existence is inferred from control experiments and by analogy to similar heterocyclic formations. For instance, in related (3+2) cycloaddition reactions to form imidazopyridines, potential intermediates have been synthesized at low temperatures and then subjected to the standard reaction conditions, successfully yielding the final product, which confirms their participation in the reaction pathway. nih.gov Spectroscopic methods, such as 2D-NOESY and HMBC, have been crucial in confirming the final regioisomeric structures of related imidazopyridines, which indirectly helps in understanding the cyclization pathway. nih.gov

Application of Computational Chemistry in Mechanism Prediction

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for elucidating reaction mechanisms, predicting transition state energies, and understanding stereoselectivity in complex organic reactions. nih.govnih.gov

For the formation of imidazo[4,5-b]pyridines, DFT calculations can be applied to:

Model Reaction Pathways: To compare the energy profiles of different potential pathways, confirming that the Schiff base formation followed by intramolecular cyclization is the most energetically favorable route.

Analyze Transition States: To calculate the activation Gibbs free energy for the key steps, such as the ring-closing cyclization. Studies on similar cyclizations have shown that acid assistance can significantly lower the activation energy by protonating a carbonyl oxygen. nih.gov

Investigate Regioselectivity: In cases where unsymmetrical reagents are used, computational studies can predict which regioisomer is more likely to form by comparing the energies of the transition states leading to each product. This is particularly relevant for subsequent reactions on the imidazo[4,5-b]pyridine core, such as N-alkylation, which can occur at different nitrogen atoms. mdpi.com

Explain Electronic Effects: DFT can quantify the influence of substituents, like the bromine atom in this compound, on the electron density of the pyridine ring and the nucleophilicity of the amine groups, thereby predicting their impact on reaction rates.

While specific DFT studies on the cyclization of this compound are not prominent in the literature, the application of these computational methods to analogous systems provides a robust framework for predicting and understanding its reactivity. beilstein-journals.org

Compound Reference Table

| Compound Name | Synonym(s) | Molecular Formula | CAS Number |

|---|---|---|---|

| This compound | tert-butyl (2-amino-5-bromopyridin-3-yl)carbamate | C10H14BrN3O2 | 1211540-57-6 |

| 5-Bromopyridine-2,3-diamine | 2,3-Diamino-5-bromopyridine | C5H6BrN3 | 38875-53-5 |

| Imidazo[4,5-b]pyridine | 1H-Imidazo[4,5-b]pyridine | C6H5N3 | 272-45-7 |

| 6-Bromo-2-phenyl-1H-imidazo[4,5-b]pyridine | - | C12H8BrN3 | 130739-81-0 |

| Benzaldehyde | - | C7H6O | 100-52-7 |

| Sodium metabisulfite | Sodium pyrosulfite | Na2S2O5 | 7681-57-4 |

| Chlorotrimethylsilane | Trimethylsilyl chloride | C3H9ClSi | 75-77-4 |

Applications As a Building Block in Complex Molecular Synthesis

Construction of Fused Heterocyclic Systems

The vicinal diamino functionality of 5-Bromopyridine-2,3-diamine is a classic precursor for the formation of a variety of fused five- and six-membered heterocyclic rings. The bromine atom at the 5-position can be retained in the final product or utilized for further functionalization.

While direct synthesis of pyridine-fused pyrimidines from 5-Bromopyridine-2,3-diamine is a plausible synthetic route, specific examples in the literature are not extensively documented. However, the general reactivity of o-diamines with 1,3-dicarbonyl compounds or their equivalents is a well-established method for pyrimidine (B1678525) ring formation. The structural similarity of diaminopyridines to diaminopyrimidines suggests that derivatives of 5-Bromopyridine-2,3-diamine could serve as leads for new antimicrobial agents.

The synthesis of purine (B94841) analogues and related bicyclic structures is a key application of 5-Bromopyridine-2,3-diamine. For instance, it is utilized in the preparation of 6-bromoimidazo[4,5-b]pyridine derivatives. mdpi.com The reaction of 5-Bromopyridine-2,3-diamine with aldehydes, such as benzaldehyde (B42025), leads to the formation of the corresponding 2-substituted-6-bromo-3H-imidazo[4,5-b]pyridine. mdpi.comresearchgate.netresearchgate.net This bicyclic system is a core structure in many biologically active compounds.

A notable example of the construction of a related bicyclic structure is the synthesis of 2-amino-benzimidazole derivatives. A mixture of 5-bromopyridine-2,3-diamine in formic acid when heated, followed by workup, affords the corresponding benzimidazole (B57391) derivative. google.com

The utility of 5-Bromopyridine-2,3-diamine extends to the synthesis of complex polycyclic aromatic nitrogen heterocycles. A significant example is its use in the preparation of 11-bromopyrido[2′,3′:5,6]pyrazino[2,3-f] researchgate.netsciprofiles.comphenanthroline. mdpi.com This demonstrates the compound's role in building intricate, multi-ring systems with potential applications in materials science and medicinal chemistry.

Integration into Macrocyclic and Supramolecular Architectures

The presence of multiple hydrogen bond donors and acceptors in 5-Bromopyridine-2,3-diamine makes it a valuable component in the construction of macrocycles and supramolecular assemblies. The crystal structure of 5-bromopyridine-2,3-diamine reveals that the molecules are linked by intermolecular N-H···N hydrogen bonds, forming chains. researchgate.net This inherent ability to form ordered structures through non-covalent interactions is a key feature for its use in supramolecular chemistry.

Furthermore, derivatives of 5-Bromopyridine-2,3-diamine have been used as precursors for the synthesis of new macrocycles. For example, after the initial reaction with benzaldehyde to form 6-Bromo-2-phenyl-3H-imidazo[4,5-b]pyridine, this intermediate can be further reacted to create larger macrocyclic structures. mdpi.com

Role in the Modular Assembly of Advanced Organic Frameworks

While the application of 5-Bromo-N3-Boc-pyridine-2,3-diamine or its deprotected form as a building block in well-defined advanced organic frameworks like Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs) is not yet widely reported, its structural features suggest potential in this area. The diamino functionality could be utilized for the formation of imine-linked COFs, and the pyridine (B92270) nitrogen and amino groups could act as coordination sites for metal ions in MOFs. The bromo substituent offers a site for post-synthetic modification within such frameworks.

Derivatization Strategies for the Preparation of Diverse Chemical Libraries

The Boc-protected nature of this compound makes it an excellent scaffold for the creation of diverse chemical libraries, a cornerstone of modern drug discovery. The ability to selectively deprotect the N3-amino group allows for a wide range of derivatization reactions at this position, while the N2-amino group remains available for other transformations. The bromine atom provides a further point of diversification through various cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This multi-faceted reactivity allows for the systematic generation of a large number of structurally related compounds for high-throughput screening. Although specific large-scale library syntheses using this exact compound are not extensively detailed in the public domain, its potential for such applications is clear from its chemical nature.

Theoretical and Computational Studies of 5 Bromo N3 Boc Pyridine 2,3 Diamine

Quantum Chemical Analysis of Electronic Structure and Reactivity

No published data is available.

Conformational Analysis and Stereochemical Considerations

No published data is available.

Molecular Dynamics Simulations for Reactive Systems

No published data is available.

Prediction of Spectroscopic Signatures and Correlation with Experimental Data for Derivatives

No published data is available.

Future Research Directions and Emerging Paradigms

Exploration of Asymmetric Synthesis Methodologies

The development of stereoselective methods to produce chiral derivatives of pyridine-based compounds is a burgeoning field of research. mdpi.com Future work on 5-Bromo-N3-Boc-pyridine-2,3-diamine could focus on creating chiral centers, which is pivotal for its application in pharmaceuticals and catalysis.

One promising avenue is the catalytic stereoselective dearomatization of the pyridine (B92270) ring. mdpi.comnih.gov This process can convert the flat, aromatic pyridine core into partially hydrogenated, three-dimensional structures like dihydropyridines and piperidines with controlled stereochemistry. mdpi.com Research could investigate the use of chiral catalysts, such as those based on transition metals (e.g., Rhodium/BINAP) or chiral phosphine (B1218219) oxides with nickel, to achieve enantioselective transformations. mdpi.combeilstein-journals.org These methods could introduce chirality either through nucleophilic addition to an activated pyridine ring or by functionalizing the existing substituents. mdpi.com

Another significant direction is the use of chemo-enzymatic strategies. nih.gov Combining chemical synthesis with biocatalysis offers a powerful approach for asymmetric dearomatization. nih.govacs.org For instance, a cascade reaction involving an amine oxidase and an imine reductase (IRED) could convert the pyridine scaffold into stereo-defined piperidine (B6355638) derivatives. nih.gov The exploration of metagenomic IRED collections could identify biocatalysts capable of producing either enantiomer of a desired chiral amine product with high enantioselectivity. nih.govacs.org Such enzymatic methods provide a highly efficient and sustainable route to complex chiral molecules that are difficult to access through traditional organic synthesis. acs.org

Application in Automated and High-Throughput Synthesis Platforms

The demand for rapid synthesis and screening of compound libraries in drug discovery and materials science necessitates the integration of building blocks like this compound into automated platforms. Future research will likely focus on adapting its synthesis and subsequent derivatization to high-throughput and flow chemistry systems.

Flow reactors offer a significant advantage over traditional batch processes by enabling continuous manufacturing, which can lead to higher yields, improved safety, and reduced production costs. vcu.edu Researchers have successfully converted multi-step batch syntheses of other pyridine compounds into single continuous-step processes using flow reactors, achieving substantial increases in yield and reductions in cost. vcu.edu Applying this paradigm to the synthesis of this compound and its derivatives could streamline production for commercial-scale applications. vcu.edu

Furthermore, high-throughput screening methods, such as colorimetric assays, can be employed to rapidly identify suitable enzymes or catalysts for specific transformations. acs.org Automating these screening processes allows for the efficient evaluation of large panels of biocatalysts or chemical catalysts, accelerating the discovery of optimal reaction conditions for generating diverse libraries of functionalized pyridine derivatives. acs.org

Development of Novel Catalytic Systems for Transformations

The reactivity of the this compound scaffold can be significantly expanded through the development of novel catalytic systems. The bromine atom, in particular, serves as a versatile handle for cross-coupling reactions, while the C-H bonds on the pyridine ring present opportunities for direct functionalization.

Palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, are a key area for future exploration. mdpi.comnih.gov Research has shown that bromo-pyridines can be efficiently coupled with various arylboronic acids to generate more complex molecular architectures. mdpi.com Future studies could focus on optimizing catalytic systems, for example, by using specific palladium precursors and ligands like phosphines or N-heterocyclic carbenes, to enhance reaction yields and selectivity for transformations involving this compound. beilstein-journals.orgresearchgate.net The development of methods for coupling with other organometallic reagents or for performing different types of cross-coupling reactions (e.g., Stille, Sonogashira, Buchwald-Hartwig) would further broaden its synthetic utility. researchgate.netnih.gov

Beyond cross-coupling, direct C-H functionalization is an atom-economical approach to modify the pyridine core. beilstein-journals.org Catalytic systems involving transition metals like rhodium, iridium, and nickel, as well as rare-earth metals, have been developed for the site-selective alkylation or arylation of pyridine C-H bonds. beilstein-journals.orgnih.gov Research into regioselective functionalization, potentially directing reactions to the C-4 or C-6 positions of the pyridine ring, could yield novel derivatives that are otherwise difficult to synthesize. nih.govacs.org Additionally, photochemical and organocatalytic methods are emerging as powerful tools for pyridine functionalization, offering alternative reaction pathways that diverge from classical approaches. acs.org

| Catalytic Approach | Metal/Catalyst | Transformation Type | Potential Application for Target Compound | Reference |

|---|---|---|---|---|

| Suzuki Coupling | Palladium (e.g., Pd(PPh₃)₄) | C-Br to C-C bond formation | Arylation at the C-5 position | mdpi.com |

| C-H Alkylation | Nickel/Lewis Acid | C-H to C-Alkyl bond formation | Alkylation at C-4 or C-6 positions | beilstein-journals.org |

| Dearomatization | Rhodium/BINAP | Asymmetric hydrogenation | Synthesis of chiral piperidine derivatives | mdpi.com |

| Oxidation | Polyoxomolybdate | Pyridine to Pyridine N-oxide | Activation of the pyridine ring | rsc.org |

| Ring Expansion | Rhodium Carbenoid | Isoxazole to Pyridine | Alternative de novo pyridine synthesis | nih.gov |

Potential for Integration into Advanced Materials Precursors and Functional Polymers (excluding specific material properties)

The unique arrangement of functional groups on this compound makes it an attractive candidate as a monomer or precursor for the synthesis of advanced materials and functional polymers. nih.gov The diamine functionality allows for polymerization reactions, while the bromo- and Boc-protected groups offer sites for post-polymerization modification.

Future research could explore the use of this compound in the enzymatic synthesis of novel polyesters. researchgate.net Enzymatic catalysis provides a green alternative to traditional polymerization methods for creating pyridine-based polymers. researchgate.net The resulting polymers, incorporating the pyridine heterocycle into the backbone, could serve as precursors for a variety of advanced materials. The diamine groups can react with dicarboxylic acids or their derivatives to form polyamides, while the bromine atom can be used as a site for grafting side chains or for creating cross-linked networks. The ability to deprotect the Boc group post-polymerization would unmask a reactive secondary amine, providing another handle for functionalization.

Exploration of Bio-inspired Synthetic Strategies

Nature provides a rich blueprint for the synthesis of complex nitrogen-containing heterocycles, particularly alkaloids. mdpi.comnih.gov Bio-inspired and biocatalytic approaches represent a frontier in the synthesis of pyridine derivatives, offering high selectivity and sustainability. nih.gov

Future research could investigate the use of whole-cell biocatalysts or isolated enzymes to perform key transformations on this compound or its precursors. mdpi.com Enzymes like imine reductases (IREDs), amine oxidases, and carboxylic acid reductases (CARs) are being engineered to perform challenging chemical reactions such as asymmetric reductive amination and selective acylation of diamines. nih.govnih.gov Applying these biocatalytic tools could lead to novel, efficient, and environmentally friendly routes to chiral amines and other valuable derivatives starting from the pyridine diamine scaffold. nih.govnih.gov

Furthermore, bio-inspired synthetic strategies that mimic the biosynthetic pathways of pyridine alkaloids could be developed. researchgate.netresearchgate.net These pathways often involve elegant cascade reactions that construct complex molecular architectures in a highly efficient manner. researchgate.net Designing synthetic cascades inspired by these natural processes could provide rapid access to novel and structurally diverse compounds from this compound.

Sustainable and Environmentally Benign Chemical Transformations

The principles of green chemistry are increasingly guiding synthetic research, aiming to reduce waste, minimize energy consumption, and use less hazardous substances. rasayanjournal.co.in Future studies on this compound will undoubtedly focus on developing more sustainable and environmentally benign transformations.

A key area of focus is the use of greener solvents and reaction conditions. researchgate.netnih.gov For instance, developing methods for amination or other transformations in water instead of volatile organic solvents would significantly improve the environmental profile of the synthesis. nih.gov Microwave-assisted synthesis and ultrasonication are other green techniques that can accelerate reaction rates, improve yields, and reduce energy usage compared to conventional heating. rasayanjournal.co.innih.gov

Multicomponent reactions (MCRs) offer another powerful green strategy by combining three or more reactants in a single pot to form a complex product, which enhances atom economy and reduces waste. nih.govresearchgate.net Exploring MCRs to build the this compound scaffold or to use it as a component in further reactions could lead to highly efficient and sustainable synthetic routes. researchgate.net The development of recyclable catalysts and solvent-free reaction conditions will also be crucial in advancing the green chemistry of pyridine derivatives. researchgate.netnih.gov

| Green Strategy | Description | Potential Benefit for Target Compound | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Use of microwave irradiation to heat reactions. | Shorter reaction times, higher yields, pure products. | nih.gov |

| Multicomponent Reactions (MCRs) | Three or more reactants combine in a single step. | High synthetic efficiency, atom economy, reduced waste. | rasayanjournal.co.inresearchgate.net |

| Green Solvents | Use of environmentally benign solvents like water or ionic liquids. | Reduced environmental impact and health hazards. | nih.govbiosynce.com |

| Biocatalysis | Use of enzymes or whole cells as catalysts. | High selectivity, mild reaction conditions, renewable catalysts. | nih.govmdpi.com |

| Solvent-Free Synthesis | Reactions conducted in the absence of a solvent. | Clean reactions, simple separation and workup. | rasayanjournal.co.inresearchgate.net |

Q & A

Basic: How can the synthesis of 5-Bromo-N3-Boc-pyridine-2,3-diamine be optimized for improved yield and purity?

Methodological Answer:

Synthetic optimization involves:

- Bromination Conditions : Use controlled bromination of pyridine precursors with reagents like NBS (N-bromosuccinimide) in anhydrous solvents (e.g., DMF) to minimize side reactions .

- Boc Protection : Introduce the Boc group early to protect the amine during subsequent reactions. Use Boc₂O (di-tert-butyl dicarbonate) with DMAP (4-dimethylaminopyridine) as a catalyst in THF .

- Purification : Employ column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (using ethanol/water) to isolate high-purity product .

Basic: What spectroscopic and analytical techniques are most effective for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR to confirm regiochemistry and Boc protection. For example, the Boc group’s tert-butyl protons appear as a singlet at ~1.3–1.5 ppm .

- Mass Spectrometry (HRMS) : Validate molecular weight and isotopic patterns (e.g., bromine’s 1:1 doublet) .

- X-ray Crystallography : Resolve structural ambiguities, such as steric effects from the Boc group .

Advanced: How can researchers resolve contradictions in reaction outcomes when using different coupling agents with this compound?

Methodological Answer:

- Factorial Design : Systematically vary coupling agents (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)), ligands, and solvents to identify interactions affecting regioselectivity or yield .

- Mechanistic Studies : Use in-situ IR or NMR to monitor intermediates. For example, Suzuki-Miyaura couplings may stall due to bromide displacement competing with boronate formation .

- Theoretical Alignment : Link results to DFT calculations predicting activation barriers for cross-coupling pathways .

Advanced: What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?

Methodological Answer:

- DFT Calculations : Model transition states for bromine displacement to evaluate steric/electronic effects of the Boc group. Software like Gaussian or ORCA can optimize geometries .

- Molecular Dynamics (MD) : Simulate solvent effects on reaction kinetics (e.g., DMSO vs. toluene) .

- Docking Studies : If used in biological systems, assess interactions with enzymes or receptors via AutoDock Vina .

Advanced: How does steric hindrance from the Boc group influence nucleophilic substitution reactions at the pyridine ring?

Methodological Answer:

- Steric Maps : Generate steric maps (e.g., using SambVca) to quantify the Boc group’s bulk. Compare substitution rates at C-5 vs. C-2 positions .

- Kinetic Isotope Effects (KIE) : Measure KIE to distinguish between SN1 and SN2 mechanisms under steric constraints .

- Competitive Experiments : Use substrates with/without Boc protection to isolate steric contributions .

Basic: What are the best practices for storing and handling this compound to prevent degradation?

Methodological Answer:

- Storage : Keep under inert gas (Ar/N₂) at –20°C in amber vials to avoid light-induced decomposition .

- Moisture Control : Store with desiccants (e.g., molecular sieves) to prevent hydrolysis of the Boc group .

- Handling : Use anhydrous solvents (e.g., THF, DCM) during reactions to maintain stability .

Advanced: What strategies enable regioselective functionalization of the pyridine ring in this compound?

Methodological Answer:

- Directing Groups : Leverage the amino group’s directing effects. For example, use Pd-catalyzed C–H activation to functionalize C-4 or C-6 positions .

- Protection/Deprotection Cycles : Temporarily mask the Boc group to alter electronic effects during lithiation or metalation .

- Microwave-Assisted Synthesis : Enhance selectivity in SNAr reactions by controlling temperature and residence time .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.